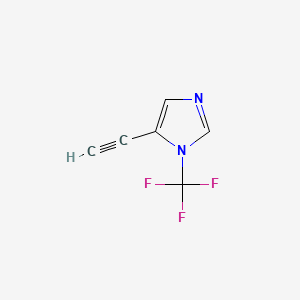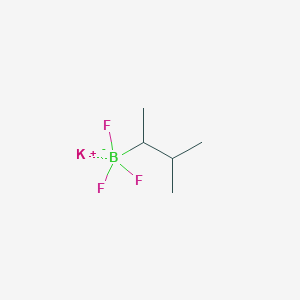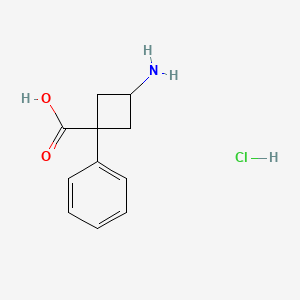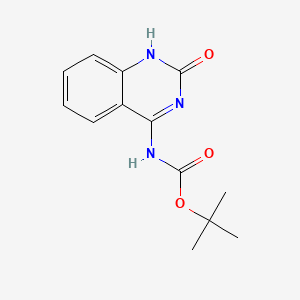
5-ethynyl-1-(trifluoromethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethynyl-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an ethynyl group and a trifluoromethyl group attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole typically involves the reaction of an appropriate imidazole derivative with ethynyl and trifluoromethyl reagents. One common method involves the use of copper-catalyzed coupling reactions, where the imidazole derivative is reacted with ethynyl and trifluoromethyl reagents in the presence of a copper catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving advanced purification techniques such as column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-ethynyl-1-(trifluoromethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield imidazole oxides, while reduction can produce ethyl-substituted imidazoles .
Applications De Recherche Scientifique
5-ethynyl-1-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-ethynyl-1-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The ethynyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-ethynyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an imidazole ring.
3-(trifluoromethyl)phenylacetonitrile: Contains a trifluoromethyl group but differs in the core structure.
Uniqueness
5-ethynyl-1-(trifluoromethyl)-1H-imidazole is unique due to the combination of its ethynyl and trifluoromethyl groups attached to an imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C6H3F3N2 |
|---|---|
Poids moléculaire |
160.10 g/mol |
Nom IUPAC |
5-ethynyl-1-(trifluoromethyl)imidazole |
InChI |
InChI=1S/C6H3F3N2/c1-2-5-3-10-4-11(5)6(7,8)9/h1,3-4H |
Clé InChI |
ZJNSBHSHRTUPAO-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CN=CN1C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(4-amino-3-ethynylphenyl)methyl]carbamate](/img/structure/B13457725.png)

![Sodium {[(benzyloxy)carbonyl]amino}methanesulfonate](/img/structure/B13457730.png)
![3-[2-(Cyclopentylsulfanyl)pyridin-3-YL]-2-(4-methyl-1,3-thiazol-2-YL)-3-oxopropanenitrile](/img/structure/B13457736.png)
![Ethanamine, N,N-dimethyl-2-[2-(methylamino)ethoxy]-](/img/structure/B13457744.png)



![exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13457766.png)
![Tert-butyl 3-[(3-aminopyridin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B13457769.png)
![tert-butyl N-[3-(2-phenylethyl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13457798.png)
amine hydrochloride](/img/structure/B13457800.png)
amine hydrochloride](/img/structure/B13457807.png)
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
